

An In-depth Technical Guide to 10-Nonadecanone (CAS 504-57-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Nonadecanone

Cat. No.: B1346682

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **10-Nonadecanone** (CAS 504-57-4), a long-chain aliphatic ketone. The document details its chemical and physical properties, spectroscopic data, synthesis, and potential biological activities, with a focus on its relevance to research and drug development.

Chemical and Physical Properties

10-Nonadecanone, also known as dinonyl ketone or caprinone, is a symmetrical ketone with the molecular formula $C_{19}H_{38}O$.^{[1][2]} Its structure consists of a nineteen-carbon chain with a carbonyl group at the tenth position. This symmetrical nature influences its physical properties. The key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₈ O	[1] [2]
Molecular Weight	282.5 g/mol	[1]
IUPAC Name	Nonadecan-10-one	[1]
Synonyms	Dinonyl ketone, Di-n-nonyl ketone, Caprinone	[1] [3] [4]
CAS Number	504-57-4	[1]
Appearance	White to almost white solid/crystalline powder	[5] [6]
Melting Point	58-62 °C	[5] [7]
Boiling Point	156 °C at 1.1 mmHg	[3] [7]
Density	0.832 g/cm ³	[3]
Flash Point	81.6 °C	[3]
Solubility	Soluble in chloroform and slightly soluble in methanol.	[7]
LogP (Octanol/Water Partition Coefficient)	6.83690	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **10-Nonadecanone**. The following table summarizes the available spectroscopic data.

Spectrum Type	Key Features and Observations	Source of Sample/Technique	Reference
Infrared (IR) Spectroscopy	The IR spectrum shows a characteristic strong absorption band for the C=O stretching of a ketone.	CAPILLARY CELL: MELT	[1]
¹³ C Nuclear Magnetic Resonance (NMR)	The ¹³ C NMR spectrum provides information on the carbon skeleton of the molecule.	Calbiochem, Los Angeles, California	[1]
Mass Spectrometry (MS)	The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.	NIST Mass Spectrometry Data Center	[1]

Synthesis and Chemical Reactions

While specific, detailed laboratory protocols for the synthesis of **10-Nonadecanone** are not readily available in the searched literature, a general approach can be inferred from standard organic chemistry principles. One plausible method is the oxidation of the corresponding secondary alcohol, 10-nonadecanol.

A key reaction involving **10-Nonadecanone** is its reduction to 10-nonadecanol. This can be achieved using various reducing agents, such as sodium borohydride.

Experimental Protocols

General Protocol for the Reduction of **10-Nonadecanone** to 10-Nonadecanol

This protocol outlines a general procedure for the reduction of a long-chain ketone, which can be adapted for **10-Nonadecanone**.

Materials:

- **10-Nonadecanone**
- Methanol or Ethanol (anhydrous)
- Sodium borohydride (NaBH_4)
- Deionized water
- Diethyl ether or other suitable organic solvent
- Saturated aqueous solution of ammonium chloride
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve **10-Nonadecanone** in an appropriate solvent like methanol or ethanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly and portion-wise, add sodium borohydride to the stirred solution. An excess of the reducing agent (e.g., 1.5-2.0 molar equivalents) is typically used to ensure complete reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

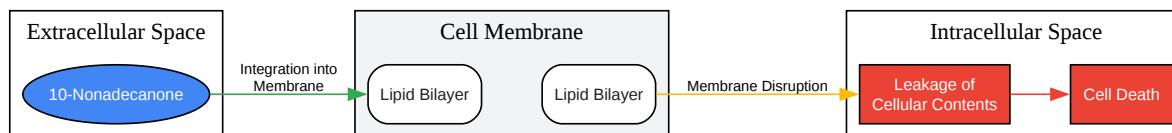
- Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extract the product into an organic solvent such as diethyl ether.
- Separate the organic layer and wash it with brine (saturated NaCl solution).
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude 10-nonadecanol.
- The crude product can be further purified by recrystallization or column chromatography.

Biological Activity and Potential Applications

10-Nonadecanone has been identified in some plant species, including *Houttuynia cordata*.^[1] While specific biological activities of **10-Nonadecanone** are not extensively documented, the structurally related long-chain alcohol, 10-nonadecanol, has been suggested to possess antimicrobial and insecticidal properties.^[8] It is hypothesized that long-chain aliphatic ketones and alcohols may exert their biological effects through the disruption of cellular membranes.

Predicted ADMET Properties

Computational predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can provide valuable insights for drug development.


Property	Prediction	Probability
Human Intestinal Absorption	+	99.47%
Blood Brain Barrier Penetration	+	100.00%
Caco-2 Permeability	+	91.91%
P-glycoprotein Substrate	-	94.63%
CYP3A4 Substrate	-	73.31%

Data sourced from PlantaeDB and predicted via admetSAR 2.

These predictions suggest that **10-Nonadecanone** is likely to be well-absorbed and can cross the blood-brain barrier.

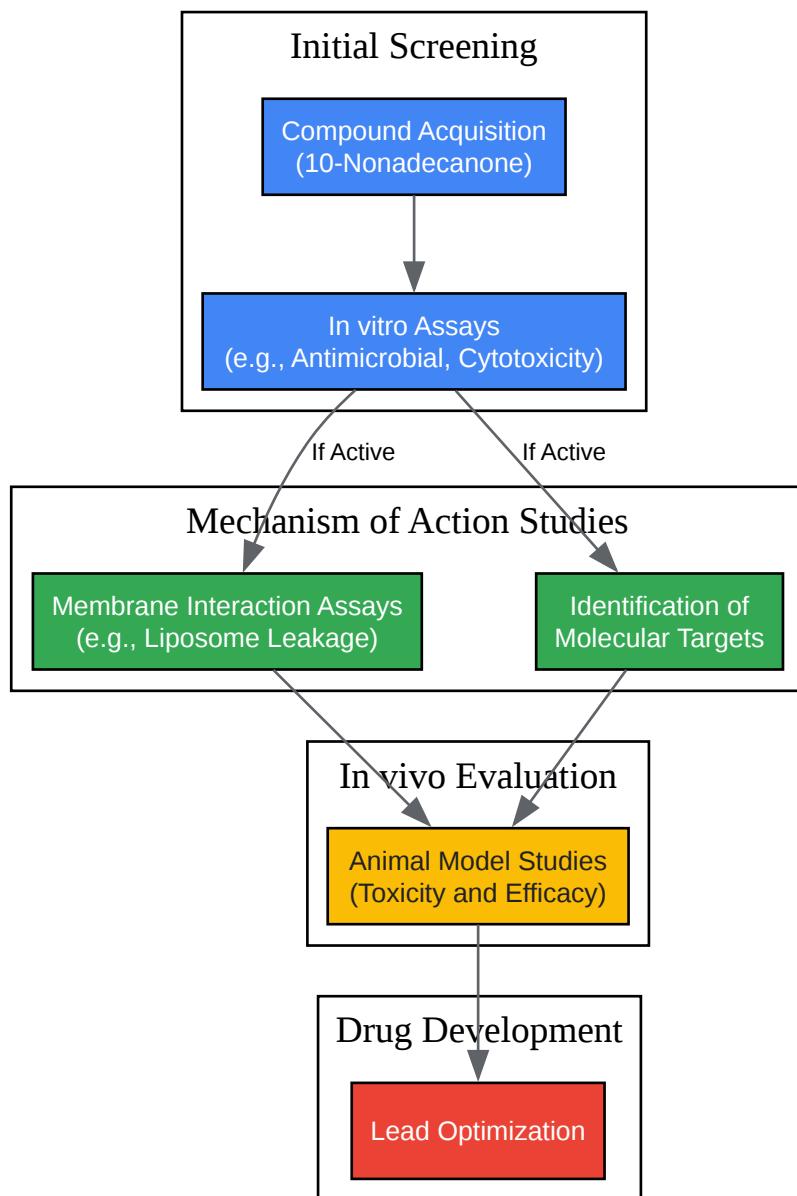
Potential Mechanism of Action: Membrane Disruption

Given the long aliphatic chains, it is plausible that **10-Nonadecanone** could integrate into lipid bilayers of cell membranes, disrupting their structure and function. This could lead to increased membrane permeability, leakage of cellular contents, and ultimately cell death. This proposed mechanism is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **10-Nonadecanone** via cell membrane disruption.

Safety Information


According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **10-Nonadecanone** is classified as causing skin irritation.[1] It is recommended to handle this compound with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area.

Conclusion

10-Nonadecanone is a long-chain aliphatic ketone with well-defined chemical and physical properties. While its biological activities are not yet fully elucidated, its structural similarity to other bioactive long-chain lipids and its predicted ADMET properties suggest that it may be a compound of interest for further investigation in the fields of drug discovery and materials science. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future research into this molecule.

Experimental Workflow for Investigating Biological Activity

The following diagram outlines a logical workflow for the experimental investigation of the biological activity of **10-Nonadecanone**.

[Click to download full resolution via product page](#)

Caption: A logical workflow for investigating the biological activity of **10-Nonadecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. benchchem.com [benchchem.com]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]
- 6. 10-Nonadecanone | C19H38O | CID 10441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 10-Nonadecanone (CAS 504-57-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346682#10-nonadecanone-cas-number-504-57-4-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com